Self-Assembly Divergence: tpeb vs TTF(py)4
Under identical solvothermal conditions with trinuclear Re(I) cyanurate moieties, tpeb (the target compound) assembles into a hexanuclear trigonal-prismatic box with a π–π interaction distance of 3.86 Å, whereas the comparator ligand tetra(4-pyridyl)-tetrathiafulvalene (TTF(py)4) forms a dodecanuclear four-star structure with a shorter π–π distance of 3.70 Å [1]. This direct head-to-head comparison demonstrates that replacing the benzene core with tetrathiafulvalene triples the nuclearity and alters the overall architecture.
π–π distance 3.86 Å
π–π distance 3.70 Å
| Evidence Dimension | Nuclearity and π–π interaction distance of Re(I) complexes |
|---|---|
| Target Compound Data | Hexanuclear trigonal-prismatic box; π–π distance = 3.86 Å |
| Comparator Or Baseline | TTF(py)4: dodecanuclear four-star box; π–π distance = 3.70 Å |
| Quantified Difference | Nuclearity: 6 vs 12; π–π distance: 0.16 Å longer for tpeb |
| Conditions | Reaction with (Re(CO)4)3(C3N3S3) under solvothermal conditions |
Why This Matters
For researchers aiming to construct discrete molecular cages of specific nuclearity and cavity size, ligand selection is the critical differentiator; replacing tpeb with a structurally similar tetrapyridyl ligand changes the product from a 6‑metal box to a 12‑metal box, directly impacting host–guest chemistry applications.
- [1] Tzeng, B.-C., Hsiao, Y.-J., Lee, G.-H., Wang, H.-Y., Leong, C. F., D'Alessandro, D. M., & Zuo, J.-L. (2019). Toward a dodecanuclear molecular Re(I) box: structural and spectroscopic properties. Dalton Transactions, 48(22), 7946–7952. View Source
